molecular formula C16H34O2 B3274828 (R)-1,2-Hexadecanediol CAS No. 61490-71-9

(R)-1,2-Hexadecanediol

Cat. No.: B3274828
CAS No.: 61490-71-9
M. Wt: 258.44 g/mol
InChI Key: BTOOAFQCTJZDRC-MRXNPFEDSA-N
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Description

Historical Context and Significance of 1,2-Diols in Chemical and Biological Sciences

The 1,2-diol functional group, also known as a vicinal diol or glycol, is a fundamental structural motif in chemistry and biology. wikipedia.orgfiveable.me The simplest 1,2-diol, ethylene (B1197577) glycol, was first synthesized in 1856 and has since become a major industrial chemical. wikipedia.org The significance of 1,2-diols stems from their widespread presence in nature and their versatility as chemical intermediates.

In Biological Systems:

The 1,2-diol unit is a core component of many essential biomolecules, including carbohydrates, which are fundamental to cellular structure and energy. acs.orgfiveable.me The hydroxyl groups of these molecules can form extensive hydrogen bond networks, which are critical for their biological functions. fiveable.me Long-chain 1,2-diols have also been identified in the polar lipids of certain bacteria, such as Thermus scotoductus, where they are linked to glycan head groups and may contribute to the stability of cell membranes at high temperatures. asm.org Furthermore, some lipid vicinal diols are recognized as regulatory lipids that can promote inflammation. nih.gov

In Chemical Sciences:

In the realm of chemical synthesis, 1,2-diols are highly valued as intermediates for creating more complex molecules, including pharmaceuticals and fine chemicals. fiveable.methieme-connect.com Their development has been a key area of focus in modern catalytic asymmetric synthesis. acs.org The ability to control the stereochemistry of the two hydroxyl groups is crucial, and methods like the Sharpless asymmetric dihydroxylation have been developed to produce chiral diols from alkenes. wikipedia.orgacs.org The reactivity of the two hydroxyl groups allows for a wide range of chemical transformations, such as esterification, etherification, and oxidation. fiveable.me

Overview of Key Research Domains Involving (R)-1,2-Hexadecanediol

Research into this compound is primarily concentrated in a few key areas, leveraging its specific chemical and physical properties.

Nanomaterial Synthesis: A significant application of 1,2-hexadecanediol (B1668426) is in the high-temperature synthesis of monodisperse inorganic nanoparticles. It is often used as a solvent, reducing agent, or stabilizing agent in the thermal decomposition of metal-organic precursors. oatext.comnih.govacs.org

Iron Oxide Nanoparticles: In the synthesis of iron oxide nanoparticles from iron(III) acetylacetonate, 1,2-hexadecanediol is proposed to act as a reducing agent, facilitating the formation of an iron(II) intermediate. researchgate.net

Ferrite (B1171679) Nanoparticles: It is a key reagent in the production of ferrite nanoparticles, such as MnFe2O4 and CoFe2O4, where it influences the magnetic properties of the resulting materials. oatext.commedchemexpress.com

Alloy Nanoparticles: The synthesis of alloy nanoparticles, like FePt, can also utilize 1,2-hexadecanediol in combination with thermal decomposition and metal salt reduction methods. nih.gov

The concentration and chain length of the diol used can control the size and shape of the synthesized nanocrystals. scielo.br

Cosmetics and Personal Care: this compound is noted for its emollient and moisturizing properties, making it a valuable ingredient in skincare and cosmetic formulations. lookchem.com Beyond its ability to soften and hydrate (B1144303) the skin, it has been investigated for its antimicrobial properties, which can help in the preservation of cosmetic products. lookchem.comresearchgate.net Aliphatic diols, in general, are recognized for their antimicrobial action, and their use is seen as an alternative to traditional preservatives. researchgate.net

Polymer Science: Diols are fundamental building blocks in the synthesis of polymers, particularly polyesters and polyurethanes. wikipedia.orgfiveable.me this compound, with its two hydroxyl groups, can act as a monomer in polymerization reactions. lookchem.com Its long aliphatic chain would impart flexibility and hydrophobicity to the resulting polymer, while its chirality could be used to create polymers with specific stereochemical structures and properties. For instance, natural polyesters derived from long-chain dihydroxy fatty acids are of interest for creating biodegradable and biocompatible materials. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-hexadecane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17/h16-18H,2-15H2,1H3/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOOAFQCTJZDRC-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313542
Record name (2R)-1,2-Hexadecanediol
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Molecular Weight

258.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61490-71-9
Record name (2R)-1,2-Hexadecanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61490-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-1,2-Hexadecanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Biosynthetic Pathways of R 1,2 Hexadecanediol

Isolation and Identification from Natural Sources

The presence of (R)-1,2-Hexadecanediol in the biosphere is confirmed through its extraction and characterization from plant tissues. These findings highlight the role of specific plants as natural reservoirs of this compound.

Discovery in Botanical Extracts (e.g., Curcuma aromatica)

(R)-(+)-1,2-Hexadecanediol has been successfully isolated from the methanolic extract of the rhizomes of Curcuma aromatica, commonly known as wild turmeric. phcogrev.comjapsonline.comwjbphs.com This plant, belonging to the ginger family (Zingiberaceae), is recognized for its rich composition of phytochemicals, including a variety of terpenoids and curcuminoids. japsonline.comwjbphs.comnih.gov The isolation of this compound was achieved through chromatographic techniques, which separate the complex mixture of compounds present in the plant extract, allowing for the identification of individual molecules. phcogrev.com Its discovery in C. aromatica underscores the plant's diverse metabolic capabilities.

Table 1: Selected Bioactive Compounds Identified in Curcuma aromatica
Compound NameChemical Class
(R)-(+)-1,2-HexadecanediolAliphatic Diol
CurcumolSesquiterpenoid
CurdioneSesquiterpenoid
NeocurdioneSesquiterpenoid
TetramethylpyrazineAlkaloid
CurcuminCurcuminoid

Detection in Biological Samples (e.g., Plant Metabolomic Fingerprinting)

Plant metabolomics serves as a powerful tool for the comprehensive analysis of the small molecules, or metabolites, within a plant sample. mdpi.com Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to create a "fingerprint" of the volatile and semi-volatile compounds present in different plant tissues. scispace.com While specific metabolomic studies detailing the fingerprint of this compound are not extensively documented, the methodology is well-suited for its detection. This approach allows for the identification of long-chain alcohols and diols as part of the broader metabolome of a plant. mdpi.com For example, widely targeted metabolomics has been used to profile the chemical composition of various plants in the Zingiberaceae family, identifying numerous lipids and fatty acids which are precursors to compounds like 1,2-hexadecanediol (B1668426). mdpi.com

Proposed Biosynthetic Mechanisms

The formation of this compound in plants is believed to occur through specific enzymatic processes that modify fatty acid precursors. While the complete pathway has not been fully elucidated in plants, it can be inferred from known biochemical reactions.

Enzymatic Hydroxylation Pathways

The introduction of hydroxyl (-OH) groups onto an alkane chain is a critical step in the biosynthesis of diols. This reaction is typically catalyzed by monooxygenase enzymes, such as those from the cytochrome P450 family. nih.govrsc.org These enzymes are capable of activating molecular oxygen to insert an oxygen atom into a C-H bond. acs.org

For the formation of a 1,2-diol from a C16 precursor, a plausible pathway involves two key steps:

Desaturation: A desaturase enzyme could introduce a double bond at the C1 position of a saturated 16-carbon fatty acid (e.g., palmitic acid), forming 1-hexadecene.

Dihydroxylation: A dioxygenase or a two-step monooxygenase process could then act on the double bond of 1-hexadecene. This would involve the addition of two hydroxyl groups across the double bond to form 1,2-Hexadecanediol. The stereospecificity of the enzyme involved would determine the formation of the (R)-enantiomer.

Alternatively, a direct hydroxylation of the saturated hexadecane (B31444) chain at the C1 and C2 positions by specific hydroxylases could also yield the final product. nih.gov Fungal peroxygenases, for example, have been shown to efficiently hydroxylate linear alkanes. nih.gov

Metabolic Precursors and Intermediates

The biosynthesis of long-chain aliphatic compounds in plants originates from fatty acid metabolism. nih.gov The primary precursor for this compound is very likely a 16-carbon fatty acid, such as palmitic acid (hexadecanoic acid), which is abundant in plants. nih.gov

The proposed biosynthetic sequence starts with Palmitoyl-CoA, the activated form of palmitic acid. This precursor can then be channeled into a pathway leading to the formation of the diol.

Table 2: Proposed Biosynthetic Pathway for this compound
StepPrecursor/IntermediateEnzyme Class (Proposed)Product
1Palmitoyl-CoAFatty Acyl-CoA ReductaseHexadecanal
2HexadecanalAldehyde Decarbonylase / Desaturase1-Hexadecene
31-HexadeceneMonooxygenase / DioxygenaseThis compound

This proposed pathway is consistent with studies on the biosynthesis of long-chain alkyl diols in other organisms, which confirm that they are produced from C14-C18 fatty acids via elongation and hydroxylation steps. nih.govoup.com

Advanced Synthetic Methodologies and Chemical Transformations Involving R 1,2 Hexadecanediol

Stereoselective Synthesis of (R)-1,2-Hexadecanediol

The synthesis of enantiomerically pure this compound is crucial for its application in stereospecific processes. Several strategies have been developed to achieve high enantiomeric purity, broadly categorized into chiral pool approaches, asymmetric catalysis, and enzymatic routes.

Chiral pool synthesis is a foundational strategy in asymmetric synthesis that utilizes readily available, enantiopure natural products as starting materials. wikipedia.orgddugu.ac.in This approach leverages the existing stereocenters of molecules from nature, such as amino acids, sugars, or terpenes, to build more complex chiral molecules, thereby preserving the chirality throughout the reaction sequence. wikipedia.orgyoutube.com

For the synthesis of this compound, a hypothetical route could start from a long-chain chiral precursor derived from the chiral pool. For instance, a suitable starting material could be a derivative of a naturally occurring hydroxy acid or a carbohydrate. The synthesis would involve a series of chemical transformations designed to modify the functional groups of the starting material while retaining the configuration of the original stereocenter. This method is advantageous as it circumvents the need for a stereoselective step to introduce the chirality, relying instead on the inherent chirality of the starting material. ddugu.ac.in

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to convert an achiral starting material into a chiral product with a preference for one enantiomer. ddugu.ac.in This methodology is highly efficient and is a cornerstone of modern organic synthesis.

The synthesis of this compound via asymmetric catalysis can be achieved through several key reactions, most notably the asymmetric dihydroxylation (AD) of a terminal alkene.

Asymmetric Dihydroxylation: This reaction involves the conversion of 1-hexadecene to 1,2-hexadecanediol (B1668426) using an oxidizing agent, typically in the presence of an osmium catalyst and a chiral ligand. The choice of the chiral ligand (e.g., derivatives of dihydroquinidine or dihydroquinine) dictates which face of the alkene is hydroxylated, thus determining the stereochemistry of the resulting diol. This method is known for its high enantioselectivity, often yielding the desired enantiomer in high excess.

Chiral diol-based scaffolds, such as BINOL and tartaric acid derivatives, are also widely used as organocatalysts to induce enantioselectivity by creating a chiral environment around the substrate. nih.gov

Reaction TypeSubstrateTypical Catalyst SystemExpected ProductKey Advantage
Asymmetric Dihydroxylation1-HexadeceneOsO₄ with Chiral Ligand (e.g., (DHQ)₂PHAL)This compoundHigh enantioselectivity and well-established methodology.
Asymmetric Ketone Reduction1-hydroxyhexadecan-2-oneChiral Borane Reagent or Transfer Hydrogenation with Chiral CatalystThis compoundProvides access to the diol from a different class of precursor.

Enzymatic and biocatalytic methods offer a powerful alternative for synthesizing chiral compounds due to the high selectivity of enzymes. rwth-aachen.de These reactions are typically performed under mild conditions and can achieve exceptionally high enantiomeric purity. rwth-aachen.ded-nb.info

The synthesis of chiral vicinal diols, including this compound, can be accomplished using a two-step enzymatic cascade. rwth-aachen.de

Carbon-Carbon Bond Formation: The first step involves a carboligation reaction catalyzed by a thiamine diphosphate-dependent (ThDP) lyase. This enzyme creates a C-C bond between two aldehyde molecules, forming a 2-hydroxy ketone (acyloin) and establishing the first stereogenic center. rwth-aachen.de The stereoselectivity of the lyase determines whether the (S)- or (R)-hydroxy ketone is formed. rwth-aachen.de

Stereoselective Reduction: In the second step, the carbonyl group of the acyloin intermediate is reduced to a hydroxyl group by an oxidoreductase (e.g., an alcohol dehydrogenase). rwth-aachen.deresearchgate.net The choice of oxidoreductase, with its specific substrate and product stereoselectivity, is critical for controlling the configuration of the second stereocenter, leading to the desired diol stereoisomer with high chiral purity. rwth-aachen.de

This modular enzymatic approach allows for the production of specific stereoisomers with isomeric content values often exceeding 99%. rwth-aachen.de

Utilization as a Reducing Agent in Material Synthesis

Beyond its role as a chiral building block, 1,2-Hexadecanediol is utilized in materials science as a reducing agent, particularly in the synthesis of metallic and metal oxide nanocrystals. scientificlabs.iemedchemexpress.com In these syntheses, it plays a key role in the thermal decomposition of metal-organic precursors.

For instance, in the preparation of cobalt-iron-oxide (CoFe₂O₄) nanoparticles from metal acetylacetonate precursors, 1,2-hexadecanediol facilitates the decomposition of the precursors and the formation of an intermediate metal-oleate complex. medchemexpress.comresearchgate.net This action promotes the nucleation of nanoparticles at lower temperatures. researchgate.net Similarly, it has been employed as a reducing agent in the synthesis of silver nanocrystals and monodisperse iron platinum nanoparticles. scientificlabs.ie

Role as a Ligand or Stabilizer in Nanoparticle Fabrication

In nanoparticle synthesis, controlling particle size, shape, and stability is paramount. 1,2-Hexadecanediol serves as an effective surface capping agent, acting as both a ligand and a stabilizer. rice.edumdpi.comacs.org Ligands are crucial for providing colloidal stability to nanoparticles, preventing aggregation through steric or electrostatic interactions. acs.orgnih.gov

The two hydroxyl groups of 1,2-Hexadecanediol can coordinate to the surface of growing nanoparticles. This binding passivates the surface, controlling the growth rate and preventing uncontrolled aggregation, which is essential for achieving monodispersity. mdpi.com

Research on the synthesis of Co-Fe-O nanoparticles has shown that the concentration of 1,2-hexadecanediol directly influences the final particle size and size distribution. rice.edu While it can act as an accelerating agent, its presence and concentration must be carefully controlled to optimize the uniformity of the resulting nanoparticles. rice.edu

Effect of 1,2-Hexadecanediol (HDD) Concentration on Co-Fe-O Nanoparticle Synthesis rice.edu
HDD Concentration (mmol)Average Particle Size (nm)Particle Size Distribution (%)
05.511
1.56.515
5.09.020

This dual role as a reducing agent and a surface stabilizer makes 1,2-Hexadecanediol a valuable component in the controlled synthesis of a variety of functional nanomaterials. caymanchem.com

Stereochemical Investigations and Enantiomeric Purity Assessment of R 1,2 Hexadecanediol

Chiral Analytical Techniques for Enantiomeric Excess Determination

Enantiomeric excess (ee) is a measurement of the purity of a chiral substance. It quantifies the degree to which a sample contains one enantiomer in a greater amount than the other. A variety of analytical methods are available for this purpose, broadly categorized into chromatographic and spectroscopic techniques. heraldopenaccess.us

Chiral chromatography is a powerful and widely used method for separating enantiomers. chromatographyonline.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for separating non-volatile chiral compounds like 1,2-diols. phenomenex.comshimadzu.com Polysaccharide-based columns, particularly those with cellulose (B213188) or amylose (B160209) derivatives, are highly effective for this purpose. chromatographyonline.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. chromatographyonline.com The choice of mobile phase (normal, reversed, or polar organic) significantly influences selectivity and resolution. chromatographyonline.com

For a compound like 1,2-Hexadecanediol (B1668426), a typical chiral HPLC method development would involve screening various polysaccharide-based columns with different mobile phases to achieve optimal separation between the (R) and (S) enantiomers.

Representative HPLC Chiral Separation Data for 1,2-Diols

ParameterCondition ACondition B
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane/Isopropanol (90:10, v/v)Methanol/Water (80:20, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Retention Time (R-enantiomer) 12.5 min15.2 min
Retention Time (S-enantiomer) 14.8 min18.1 min
Resolution (Rs) 2.12.5

Gas Chromatography (GC): For volatile or semi-volatile compounds, or those that can be made volatile through derivatization, chiral GC is an excellent technique. chromatographyonline.comresearchgate.net Long-chain diols like 1,2-Hexadecanediol can be analyzed by GC after derivatization, for example, by converting the hydroxyl groups to trifluoroacetyl esters. sigmaaldrich.com Cyclodextrin-based stationary phases are commonly used in chiral GC for the separation of alcohols and diols. chromatographyonline.comgcms.cz These cyclodextrin (B1172386) derivatives create a chiral environment within the column, allowing for the differential interaction and separation of the enantiomeric derivatives. researchgate.net

Spectroscopic methods offer an alternative to chromatography for determining enantiomeric purity. These techniques often involve the use of chiral auxiliaries or rely on the intrinsic chiroptical properties of the molecule.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric excess, typically by converting the pair of enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA). researchgate.net For diols, chiral boric acids such as (S)-(+)-N-Acetylphenylglycineboronic acid have proven effective. acs.orgresearchgate.net The reaction of the chiral diol with the CDA forms stable cyclic boronic esters. rsc.org Because these new compounds are diastereomers, they have distinct NMR spectra, allowing for the quantification of each by integrating the signals of non-equivalent protons. springernature.com The difference in chemical shifts (Δδ) between the diastereomers is a measure of the enantiodiscrimination. rsc.org

Example of NMR Data for Enantiomeric Excess Determination of a 1,2-Diol

Chiral Derivatizing AgentAnalyteObserved Proton SignalChemical Shift (δ) of Diastereomer 1 (ppm)Chemical Shift (δ) of Diastereomer 2 (ppm)Chemical Shift Difference (Δδ in ppm)
(S)-(+)-N-Acetylphenylglycineboronic acidRacemic 1,2-diolDiol methyl protons1.251.320.07

Chiroptical Spectroscopy: Chiroptical techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. wikipedia.org This phenomenon is unique to chiral molecules. smoldyn.org Enantiomers will produce CD spectra that are mirror images of each other. nih.gov The intensity of the CD signal is directly proportional to the concentration and enantiomeric excess of the chiral substance in the sample. heraldopenaccess.us While 1,2-Hexadecanediol itself lacks a strong chromophore for conventional UV-Vis CD, derivatization with a chromophoric group can induce a measurable CD spectrum. Furthermore, vibrational circular dichroism (VCD), which operates in the infrared region, can be used for structural studies of small organic molecules without the need for a chromophore. wikipedia.org

Impact of Stereochemistry on Biological Interactions and Material Properties

The specific three-dimensional structure of a chiral molecule is fundamental to its function and interaction with other chiral environments, such as biological systems and organized molecular assemblies. nih.gov

Biological Interactions: The majority of biological molecules, including proteins, nucleic acids, and lipids, are chiral. nih.gov Consequently, the interactions between a chiral molecule like (R)-1,2-Hexadecanediol and biological systems are often stereospecific. For instance, membrane lipids are chiral and can interact preferentially with molecules of a specific stereochemical configuration. mdpi.comnih.gov This can influence membrane fluidity, permeability, and the function of membrane-bound proteins. mdpi.comescholarship.org Long-chain diols are amphiphilic and can insert into lipid bilayers, where their specific stereochemistry can dictate the nature and strength of interactions with surrounding chiral phospholipids (B1166683) and cholesterol. researchgate.net Such stereoselective interactions are critical, as they can lead to differences in biological activity, metabolism, and distribution between enantiomers. nih.gov

Material Properties: The stereochemistry of molecules can significantly influence the bulk properties of materials. bham.ac.uk For long-chain amphiphilic molecules like 1,2-Hexadecanediol, stereochemistry plays a role in self-assembly, crystallization, and the formation of ordered structures like gels or liquid crystals. The specific orientation of the hydroxyl groups in the (R)-enantiomer will dictate the hydrogen bonding network and packing efficiency in the solid state or in aggregates. This can lead to differences in material properties such as melting point, solubility, and mechanical stiffness compared to the (S)-enantiomer or the racemic mixture. In polymer science, for example, controlling the stereochemistry of monomer units is a well-established method for tuning the thermal and mechanical properties of the resulting material. nih.gov

Role of R 1,2 Hexadecanediol in the Synthesis of Nanomaterials for Research Applications

Synthesis of Magnetic Nanoparticles (e.g., Fe₃O₄, Co-ferrite, MnFe₂O₄)

In the fabrication of magnetic spinel ferrite (B1171679) nanoparticles, (R)-1,2-hexadecanediol is a key component in non-hydrolytic, high-temperature solution-phase reactions, such as thermal decomposition. researchgate.net This diol facilitates the decomposition of metal-organic precursors, enabling the formation of highly crystalline and monodisperse nanoparticles. arxiv.org

The concentration of this compound in the reaction mixture is a critical parameter for controlling the size and shape of the resulting magnetic nanoparticles. While studies on cobalt ferrite (CoFe₂O₄) nanoparticles have shown that varying the diol concentration does not significantly alter the average particle size (which remained around 8 nm) or their pseudo-spherical shape, it plays a key role in the reaction kinetics that influence particle quality. researchgate.net The diol promotes the decomposition of metal-organic precursors at lower temperatures, which is crucial for controlling the nucleation and growth processes. researchgate.net

For other iron oxides like magnetite (Fe₃O₄), the use of 1,2-hexadecanediol (B1668426) in high-temperature reactions with iron(III) acetylacetonate, oleic acid, and oleylamine (B85491) allows for the synthesis of monodisperse nanoparticles with diameters that can be tuned from 3 to 20 nm by adjusting reaction conditions or employing seed-mediated growth. researchgate.net Similarly, by combining nonhydrolytic reaction with seed-mediated growth, CoFe₂O₄ nanocrystals can be synthesized with highly controllable shapes, ranging from nearly spherical to almost perfectly cubic. researchgate.net

This compound has a profound impact on the crystal quality and, consequently, the magnetic properties of the synthesized nanoparticles. In the synthesis of CoFe₂O₄, increasing the amount of 1,2-hexadecanediol in the reaction mixture leads to a significant improvement in the crystal quality. researchgate.net This enhancement in crystallinity directly influences the magnetic behavior of the nanoparticles, causing a transition from a glassy magnetic state to a bulk-like, ferrimagnetic order. researchgate.net

The improved crystal structure results in superior magnetic performance. For instance, the coercivity of CoFe₂O₄ nanoparticles can be enhanced by the addition of a second shell of a soft ferrite material, a process where 1,2-hexadecanediol is used in the synthesis of the core and shell components. researchgate.net The table below summarizes the effect of 1,2-hexadecanediol concentration on the magnetic properties of Co-ferrite nanoparticles.

Sample1,2-Hexadecanediol to Metal Precursor Molar RatioCrystal QualityMagnetic Behavior
R1LowLowerGlassy magnetic behavior
R1aMediumImprovedIntermediate
R1bHighHigherBulk-like, ferrimagnetic order

Data derived from studies on CoFe₂O₄ nanoparticle synthesis where increasing diol content improved crystallinity and magnetic order. researchgate.net

This compound is integral to several key synthesis protocols for producing high-quality magnetic nanoparticles.

Thermal Decomposition : This is a highly effective method for preparing monodisperse nanoparticles with controlled morphology. arxiv.orgresearchgate.net In a typical synthesis of CoFe₂O₄, metal acetylacetonates (B15086760) are decomposed in a high-boiling point solvent like 1-octadecene (B91540) in the presence of surfactants and 1,2-hexadecanediol. researchgate.net The diol facilitates the decomposition of the precursors and the formation of an intermediate metal-oleate complex, leading to nanoparticle nucleation at lower temperatures. researchgate.netnih.gov This method can be used to synthesize a variety of ferrites, including ZnFe₂O₄, NiFe₂O₄, and MnFe₂O₄. rsc.org

Polyol Synthesis : The polyol process utilizes a diol, such as 1,2-hexadecanediol, which acts as both a solvent and a reducing agent. scispace.comnih.gov This method allows for control over the nucleation and growth steps, yielding nanoparticles with good crystallinity and high saturation magnetization. nih.govrsc.org It is a versatile route for producing various metal and metal oxide nanoparticles. nih.govasianpubs.org

Hot Injection : This technique involves the rapid injection of precursors into a hot solvent containing surfactants. researchgate.netset-science.com This sudden introduction promotes fast, homogeneous nucleation followed by a controlled growth phase. researchgate.netscielo.org.mx While not always explicitly mentioning the (R)-isomer, 1,2-hexadecanediol is a common polyol used in such syntheses to control reaction kinetics. The rapid nucleation helps in producing nanoparticles with a narrow size distribution. nih.gov

Seed-Mediated Growth : This approach is used to create more complex core-shell or multi-shell nanostructures. researchgate.net Pre-synthesized nanoparticles (seeds) are introduced into a reaction mixture containing precursors for the shell material. For example, Fe₃O₄ nanoparticles can be used as seeds to grow a CoFe₂O₄ shell, followed by a MnFe₂O₄ shell. researchgate.netarxiv.org In this process, 1,2-hexadecanediol is a key component in the mixture for the growth of subsequent layers, ensuring the formation of high-quality crystalline shells. researchgate.netarxiv.orgunizar.es

Formation of Noble Metal Nanoparticles (e.g., FePt, Au-Pd, Au-Pt)

This compound also serves as a critical reducing agent in the polyol synthesis of noble metal alloy nanoparticles, particularly those with magnetic properties like Iron-Platinum (FePt).

In a typical polyol synthesis for FePt nanoparticles, metal acetylacetonates (Fe(acac)₃ and Pt(acac)₂) are reduced by 1,2-hexadecanediol in a high-boiling point solvent. scispace.comresearchgate.net This diol can act as both the reducing agent and an effective surfactant, preventing particle agglomeration and oxidation. scispace.com This method has been successfully used to produce monodisperse FePt nanoparticles with sizes around 2-4 nm. scispace.comacs.org The as-synthesized particles are typically in a chemically disordered face-centered cubic (fcc) phase and require thermal annealing to transform into the chemically ordered face-centered tetragonal (fct) L1₀ phase, which exhibits hard magnetic properties. researchgate.netacs.org

The versatility of 1,2-hexadecanediol is also leveraged in the synthesis of other noble metal nanoparticles. For instance, it is used as a reagent during the formation of semiconductor shells (like ZnS) on FePt cores, indicating its role in creating complex hybrid nanostructures. rsc.org While direct synthesis of Au-Pd or Au-Pt nanoparticles using 1,2-hexadecanediol as the primary reductant is less commonly detailed, the principles of the polyol process are widely applied to bimetallic systems. researchgate.netresearchgate.net

Preparation of Quantum Dots (e.g., Carbon Quantum Dots)

This compound has been identified as a valuable precursor for the synthesis of carbon quantum dots (CQDs), which are small carbon nanoparticles (typically under 10 nm) with unique photoluminescent properties. nih.govsjtu.edu.cn

In a specific hot-injection method, 1,2-hexadecanediol serves as both the carbon precursor and a surface passivation material. nih.gov This dual role is crucial for producing highly bright CQDs that are soluble in oil. The synthesis involves co-doping with elements like Boron (B) and Nitrogen (N) to further enhance the quantum yield and optical properties of the dots. nih.gov The use of long-chain diols like 1,2-hexadecanediol for surface passivation is essential for achieving high photoluminescence intensity. nih.gov

Development of this compound-containing Nanoparticle Coatings for Research Probes

This compound is utilized in the development of coatings and shells on nanoparticles, which is essential for creating multifunctional research probes and complex nanostructures. Its role is particularly evident in the seed-mediated growth of core-shell nanoparticles.

For example, in the synthesis of FePt-based hybrid nanoparticles, 1,2-hexadecanediol is added to the reaction solution along with other reagents like trioctylphosphine (B1581425) oxide (TOPO) before the growth of a semiconductor shell (e.g., ZnS, PbS, ZnSe) onto the FePt core. rsc.org The diol is added during the cooling phase after the core synthesis and helps in the subsequent dissolution and reaction of the shell precursors at specific temperatures. rsc.org This process allows for the creation of coated nanoparticles where the magnetic core can be used for applications like magnetic separation or imaging, while the semiconductor shell provides fluorescent properties, creating a bifunctional research probe.

Mechanistic Studies of Biological Interactions and Cellular Effects Mediated by R 1,2 Hexadecanediol or Its Derivatives

Investigation of Metabolic Fingerprinting Alterations in Organisms (e.g., Plants under Stress)

A review of available scientific literature did not yield specific studies investigating the direct effects of (R)-1,2-Hexadecanediol or its derivatives on the metabolic fingerprinting of organisms, such as plants under stress conditions.

Enzymatic Degradation Studies of this compound-Derived Polymer Shells on Nanoparticles

The enzymatic degradation of polymer shells on nanoparticles is a critical area of study for understanding their biocompatibility and lifecycle in biological systems. While studies focusing specifically on polymers derived from this compound are not detailed in the reviewed literature, model systems using amphiphilic polymers on inorganic nanoparticle cores provide significant insights into the fundamental mechanisms of this process. nih.gov

Research on inorganic iron oxide nanoparticles coated with amphiphilic polymer shells demonstrates that these organic coatings are susceptible to enzymatic digestion. nih.gov The degradation process, often quantified by the release of fluorescent dyes conjugated to the polymer, is dependent on both the type of enzymes present and the specific chemical bonds used to construct the polymer shell. nih.govresearchgate.net

The degradation of polymer coatings on nanoparticles can be initiated by specific enzymes found in biological environments, such as endosomes and lysosomes. nih.gov The enzymatic hydrolysis of these polymers is a heterogeneous process that involves several steps:

Diffusion of the enzyme to the nanoparticle surface. core.ac.uk

Adsorption of the enzyme onto the polymer substrate, forming an enzyme-substrate complex. core.ac.uk

Catalysis of the bond-cleavage reaction (hydrolysis). core.ac.uk

Diffusion of the resulting soluble polymer fragments away from the surface. core.ac.uk

Enzyme specificity plays a crucial role in this process. For example, proteases like cathepsin L can digest polymer coatings that contain amide bonds. nih.gov Other studies have reported the degradation of polymeric nanoparticles by a range of enzymes including pronase E, protease, cathepsin B, and lipase, leading to a reduction in nanoparticle size. nih.gov Lipases, in particular, are known to catalyze the hydrolysis of ester bonds within polyesters. core.ac.uk This specificity means that the molecular composition and types of chemical linkages within the polymer shell dictate which enzymes can effectively degrade it.

The chemical method used to link molecules (such as dyes or drugs) to the polymer shell significantly impacts the shell's susceptibility to enzymatic degradation. nih.govresearchgate.net

A key study utilized iron oxide nanoparticles coated with an amphiphilic polymer to compare how different conjugation chemistries affected the release of fluorescent dyes upon exposure to enzymes. nih.govresearchgate.net Three distinct chemistries were investigated, as detailed in the table below.

Table 1: Nanoparticle-Dye Conjugates and Linkage Chemistries

Nanoparticle Conjugate NameConjugation ChemistryBond FormedReactants
Fe₃O₄ PMA-Dy605EDC ChemistryAmide BondCarboxyl groups on the polymer crosslinked with an amino-group on the dye. nih.gov
Fe₃O₄ PMA-Prop-Coumarin"Click Chemistry" (CuAAC)1,2,3-Triazole RingAzide group on the dye linked with an alkyne group on the polymer. nih.govresearchgate.net
Fe₃O₄ PMA-Furf-Cy5.5"Click Chemistry" (Diels-Alder)Cyclohexene DerivativeDiene on the polymer reacting with a dienophile on the dye. nih.govresearchgate.net

The results from enzymatic digestion assays indicated that the cleavage of the polymer coating was indeed dependent on the conjugation chemistry used. nih.govresearchgate.net When exposed to various enzymes, the different nanoparticle-dye conjugates exhibited distinct patterns of dye release, confirming that the type of chemical bond present influences the rate and extent of enzymatic degradation. nih.govresearchgate.net This demonstrates that the stability and degradation kinetics of functionalized polymer shells can be tuned by selecting specific conjugation strategies.

Table 2: Summary of Findings on Enzymatic Degradation

Factor InvestigatedKey FindingsSource
Enzyme SpecificityProteases can digest coatings with amide bonds. Lipases, pronase E, and cathepsin B are also effective against certain polymeric nanoparticles. nih.gov
Degradation MechanismA multi-step heterogeneous process involving enzyme diffusion, adsorption, catalysis, and product diffusion. core.ac.uk
Influence of Conjugation ChemistryThe rate of enzymatic degradation and release of attached molecules varies significantly depending on the chemical linkage used (e.g., Amide vs. Triazole vs. Cyclohexene). nih.govresearchgate.net

Metabolic Profiling and Biochemical Investigations of R 1,2 Hexadecanediol

Detection in Biological Samples Using Advanced Metabolomics Techniques (e.g., LC-MS)

The detection and quantification of specific small molecules like (R)-1,2-Hexadecanediol from complex biological samples such as plasma, urine, or tissues is a primary application of advanced metabolomics techniques. Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful tool for such analyses due to its high sensitivity and specificity in separating and identifying a wide array of metabolites.

In a typical LC-MS workflow for metabolite profiling, a biological sample undergoes an extraction process to isolate small molecules. This extract is then injected into a liquid chromatography system, which separates the components of the mixture based on their chemical properties. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification and quantification.

While the methodology for detecting diols and other lipids using LC-MS is well-established, specific protocols and validated assays for the routine detection of this compound in biological samples are not readily found in prominent research. The development of such methods would be a critical first step in understanding its potential endogenous presence and concentration.

Table 1: Hypothetical LC-MS Parameters for this compound Analysis

ParameterSetting
Chromatography
ColumnC18 Reverse Phase
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 15 minutes
Flow Rate0.4 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Scan ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)[M+H]⁺ or [M+Na]⁺
Product Ions (m/z)To be determined from fragmentation studies

This table represents a theoretical set of starting parameters for developing an LC-MS method for this compound and is not based on published experimental data.

Integration into Broader Lipid Metabolic Networks

Lipid metabolism is a complex web of interconnected pathways responsible for the synthesis, modification, and degradation of a vast array of lipid molecules. These networks are crucial for energy storage, cell membrane structure, and signaling processes. Long-chain aliphatic diols, as a class of compounds, could potentially intersect with these networks in several ways.

For instance, they might be generated as byproducts of fatty acid metabolism or through the action of specific enzymes on precursor lipids. Conversely, they could serve as substrates for further enzymatic modification, leading to the formation of other bioactive lipids. Understanding the enzymes that may act on this compound and the resulting products would be key to placing it within the broader landscape of lipid metabolism. However, specific research detailing the enzymatic conversions or metabolic fate of this compound is currently limited.

Role in Endogenous Biological Processes (e.g., as a Lipid Metabolite)

The potential for this compound to act as an endogenous lipid metabolite hinges on its confirmed presence and regulated concentration in biological systems. If found to be naturally occurring, its structural similarity to other signaling lipids, such as diacylglycerols or monoacylglycerols, might suggest a role in cellular signaling pathways.

Long-chain alcohols and diols can influence the properties of cell membranes and may interact with membrane-bound proteins. A potential endogenous role could involve modulating membrane fluidity or participating in intracellular signaling cascades. However, without concrete evidence of its endogenous production and functional studies, any proposed biological role remains speculative. Future research would need to focus on first establishing its presence in vivo and then elucidating its specific molecular targets and physiological effects.

Structure Activity Relationship Sar Studies of R 1,2 Hexadecanediol Analogues

Analogues Differing in Chain Length and Functional Groups

The biological activity of 1,2-alkanediols, a class of compounds to which (R)-1,2-Hexadecanediol belongs, is significantly influenced by the length of their alkyl chain. Research has demonstrated a clear correlation between chain length and antimicrobial efficacy.

Studies on a series of 1,2-alkanediols with varying carbon chain lengths (from 4 to 12 carbons) have shown that those with chains of 6 to 12 carbons exhibit notable antimicrobial activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. researchgate.netnih.govresearchgate.net The antimicrobial potency is directly linked to the alkyl chain length, with 1,2-octanediol (B41855) and 1,2-decanediol (B1670173) showing particularly significant bactericidal effects. researchgate.netresearchgate.net This suggests that the lipophilicity conferred by the alkyl chain is a critical determinant of their ability to interact with and disrupt bacterial membranes.

The amphiphilic nature of these molecules, stemming from the hydrophilic diol head and the lipophilic alkyl tail, is believed to be the basis for their antimicrobial action. nih.gov The length of the alkyl chain modulates this amphiphilicity, thereby affecting how the molecules partition into and perturb the bacterial cell membrane.

Below is a table summarizing the minimal inhibitory concentration (MIC) of various 1,2-alkanediols against S. aureus and S. epidermidis, illustrating the impact of chain length on their antibacterial activity.

Table 1: Minimal Inhibitory Concentration (MIC) of 1,2-Alkanediols with Varying Chain Lengths

Compound Carbon Chain Length MIC against S. aureus (%) MIC against S. epidermidis (%)
1,2-Butanediol 4 > 2.5 > 2.5
1,2-Pentanediol 5 > 2.5 > 2.5
1,2-Hexanediol 6 1.25 - 2.5 1.25 - 2.5
1,2-Octanediol 8 0.16 - 0.31 0.16 - 0.31
1,2-Decanediol 10 0.08 - 0.16 0.08 - 0.16

Data sourced from studies on the antibacterial activity of 1,2-alkanediols. researchgate.netresearchgate.net

While extensive research has been conducted on varying the alkyl chain length, studies on this compound analogues with diverse functional groups are less prevalent in publicly available literature. The introduction of different functional groups could modulate the compound's polarity, hydrogen bonding capacity, and steric profile, thereby influencing its interaction with biological targets.

Investigation of Stereoselectivity in Biological Receptor Interactions (e.g., with 2-iodohexadecanal (B140263) isomers)

The stereochemistry of a molecule is paramount in determining its interaction with chiral biological receptors. For a chiral molecule like this compound, its specific three-dimensional arrangement is expected to govern its binding affinity and subsequent biological response.

Currently, there is a notable lack of specific research in the public domain detailing the stereoselective interactions between this compound and isomers of 2-iodohexadecanal. 2-Iodohexadecanal is a known iodolipid involved in thyroid gland autoregulation. nih.gov While the biological activities of 2-iodohexadecanal have been investigated, its specific molecular interactions with chiral diols like this compound have not been elucidated.

The principle of stereoselectivity dictates that the (R)- and (S)-enantiomers of 1,2-Hexadecanediol (B1668426) would likely exhibit different binding affinities and efficacies when interacting with a chiral receptor or enzyme. This is because the spatial arrangement of the hydroxyl groups and the alkyl chain in the (R)-enantiomer would present a different interaction surface compared to its (S)-counterpart. A biological receptor, being itself chiral, would preferentially bind to the enantiomer that provides a more complementary fit, akin to a lock and key mechanism.

Although direct studies are absent, the broader field of pharmacology provides numerous examples where stereoisomers of a drug possess significantly different potencies and even different biological activities. Therefore, it is highly probable that any interaction between 1,2-Hexadecanediol and a biological receptor, including potential interactions related to the activity of 2-iodohexadecanal isomers, would be stereoselective.

Analytical Techniques for the Characterization and Detection of R 1,2 Hexadecanediol in Research Contexts

Spectroscopic Characterization Methodologies

Spectroscopy is a fundamental tool for elucidating the molecular structure of (R)-1,2-Hexadecanediol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are used to confirm its structure. The NMR spectra of the (R) and (S) enantiomers are identical in a standard achiral solvent.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The key signals for 1,2-Hexadecanediol (B1668426) are found in the upfield region, characteristic of a long aliphatic chain, and specific downfield shifts for protons attached to carbons bearing hydroxyl groups.

Proton Assignment Approximate Chemical Shift (δ, ppm) Multiplicity
-CH₃ (C16)0.88Triplet
-(CH₂)₁₂- (C4-C15)1.25Multiplet
-CH₂- (C3)1.25-1.45Multiplet
-CH(OH)- (C2)3.65Multiplet
-CH₂(OH) (C1)3.40 and 3.55Multiplet
-OHVariableBroad Singlet

Data is for the racemic mixture of 1,2-Hexadecanediol and is representative for the (R)-enantiomer.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. The long alkyl chain results in a cluster of signals in the aliphatic region, while the carbons bonded to the hydroxyl groups are shifted downfield. chemicalbook.com

Carbon Assignment Approximate Chemical Shift (δ, ppm)
C16 (-CH₃)14.1
C4-C13 (-(CH₂)₁₀-)22.7 - 31.9
C1422.7
C1531.9
C325.8
C1 (-CH₂OH)66.8
C2 (-CHOH)72.5

Data is for the racemic mixture of 1,2-Hexadecanediol and is representative for the (R)-enantiomer. chemicalbook.com

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by the presence of O-H and C-H stretching vibrations.

The key absorption bands are:

O-H Stretch: A strong, broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) groups and indicates hydrogen bonding. upi.edu

C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the long alkyl chain. libretexts.org

C-O Stretch: An absorption band in the 1050-1150 cm⁻¹ range corresponds to the stretching vibration of the C-O single bonds of the primary and secondary alcohol groups. libretexts.org

Vibrational Mode Approximate Wavenumber (cm⁻¹) Intensity
O-H Stretch (Hydrogen-bonded)3200 - 3600Strong, Broad
C-H Stretch (Aliphatic)2850 - 2960Strong
C-H Bend1370 - 1470Medium
C-O Stretch1050 - 1150Strong

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For GC-MS analysis, this compound is often derivatized, for instance by silylation, to increase its volatility and thermal stability. The compound is separated based on its boiling point and polarity on a GC column and then detected by a mass spectrometer, which provides information on its molecular weight and fragmentation pattern. The Kovats retention index for 1,2-Hexadecanediol on a standard non-polar column is approximately 2031. nih.gov

The mass spectrum, generated by electron ionization (EI), would show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the carbon-carbon chain and loss of water from the diol functionality. Common fragments for long-chain alcohols include successive losses of alkyl fragments (e.g., C₂H₅, C₃H₇). youtube.comyoutube.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique for the analysis of less volatile and thermally labile compounds. rsc.org this compound can be analyzed by reversed-phase LC, where it is separated based on its hydrophobicity. Detection by mass spectrometry, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), allows for sensitive detection and quantification.

Due to the non-ionic nature of this compound, derivatization may be employed to enhance its ionization efficiency for ESI-MS, similar to methods used for other long-chain aldehydes and alcohols. nih.gov This allows for the detection of the protonated molecule [M+H]⁺ or other adducts. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by analyzing the fragmentation of a selected precursor ion. rsc.org

Microscopic and Nanostructural Analysis (for this compound-containing materials)

This compound is utilized in the synthesis of various nanomaterials, where it can act as a reducing agent, a solvent, or a stabilizing agent. researchgate.netrsc.org In these contexts, microscopic techniques are crucial for characterizing the morphology, size, and structure of the resulting materials.

Transmission Electron Microscopy (TEM): TEM is used to visualize the size, shape, and size distribution of nanoparticles synthesized using this compound. High-resolution TEM (HRTEM) can provide detailed information about the crystal structure and lattice fringes of the nanoparticles. researchgate.net

Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology and topography of materials containing this compound, such as films or larger aggregates of nanoparticles.

For instance, in the synthesis of CoFe₂O₄ nanoparticles, TEM and HRTEM have been used to show that the concentration of 1,2-hexadecanediol affects the crystal quality and magnetic properties of the resulting nanoparticles, which were observed to be pseudo-spherical with an average size of about 8 nm. researchgate.net Similarly, in the formation of iron carbide nanoplatelets, the presence of 1,2-hexadecanediol was shown to be critical for the formation of the Fe₃C phase. rsc.org

Transmission Electron Microscopy (TEM, HRTEM)

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are indispensable tools for the morphological and structural characterization of nanoparticles synthesized in the presence of this compound. mdpi.comnih.govnih.gov These techniques provide direct visualization of nanoparticle size, shape, size distribution, and degree of aggregation. mdpi.comutexas.edu HRTEM further allows for the examination of the crystal lattice, enabling the assessment of crystallinity, the identification of crystal defects, and the confirmation of crystal structure. researchgate.net

In a notable study on the synthesis of cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles, this compound was a key reagent in the thermal decomposition of metal-organic precursors. researchgate.net TEM analysis revealed that while the concentration of the diol did not significantly alter the average particle size (which remained around 8 nm), it had a profound impact on the crystal quality of the nanoparticles. researchgate.net

HRTEM images demonstrated that a lower concentration of this compound resulted in nanoparticles with poor crystalline structure. In contrast, increasing the amount of the diol in the reaction mixture led to the formation of nanoparticles with a much higher degree of crystallinity and well-defined lattice fringes. researchgate.net This suggests that this compound plays a crucial role in facilitating the complete decomposition of the precursors and promoting the nucleation and growth of high-quality nanocrystals. researchgate.net

Sample IDThis compound (mmol)Average Particle Size (TEM)Crystallinity (HRTEM)Reference
R12.5~8 nmPoor researchgate.net
R1a5~8 nmModerate researchgate.net
R1b10~8 nmHigh researchgate.net
R1d15~8 nmVery High researchgate.net

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution profile of small particles in suspension. mdpi.comresearchgate.netssau.ru The technique works by illuminating particles with a laser and analyzing the temporal fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. tue.nl Smaller particles diffuse more rapidly, leading to faster fluctuations, while larger particles diffuse more slowly, resulting in slower fluctuations. frontiersin.org

In research involving nanoparticles synthesized with this compound, DLS is a primary method for assessing the hydrodynamic diameter (the effective size of the particle in a liquid), the size distribution (polydispersity), and the colloidal stability of the resulting nanoparticle suspension. ekb.eg The hydrodynamic diameter measured by DLS is typically larger than the core size measured by TEM because it includes the contribution of any surface-bound molecules (e.g., surfactants) and the associated solvent layer.

The primary outputs of a DLS measurement are the Z-average diameter (an intensity-weighted mean hydrodynamic size) and the Polydispersity Index (PDI), a measure of the broadness of the size distribution. A PDI value below 0.1 generally indicates a monodisperse (highly uniform) sample, which is often a desired outcome in controlled nanoparticle synthesis.

ParameterDescriptionTypical Value for a Monodisperse Sample
Z-Average (d.nm) Intensity-weighted mean hydrodynamic diameter.10.2
PDI Polydispersity Index, a measure of the distribution width.0.085
Peak 1 Mean (d.nm) Mean diameter of the main particle size population.9.8
Peak 1 St. Dev (d.nm) Standard deviation of the main particle size population.2.1

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. azonano.com This technique is particularly valuable for characterizing hybrid nanomaterials, such as inorganic nanoparticles with organic surface coatings, which are commonly produced in syntheses involving this compound and other organic surfactants like oleic acid or oleylamine (B85491). researchgate.netnih.gov

By heating the nanoparticle sample, TGA can differentiate between the volatile organic components and the stable inorganic core. The resulting TGA curve plots the percentage of weight loss against temperature. The decomposition of the organic shell at elevated temperatures results in a distinct weight loss step, allowing for the precise quantification of the organic content relative to the inorganic core. semanticscholar.orgdntb.gov.ua This information is critical for understanding the surface chemistry of the nanoparticles and for confirming the efficacy of surface functionalization.

Temperature Range (°C)Weight Loss (%)Interpretation
25 - 200 ~2%Loss of adsorbed solvent and moisture.
200 - 450 ~15%Decomposition and volatilization of the organic surface coating (e.g., oleic acid, oleylamine).
> 450 -Stable residual mass corresponding to the inorganic nanoparticle core (e.g., metal oxide).
Total Weight Loss ~17% Total organic content in the sample.
Residual Mass ~83% Total inorganic content in the sample.

Magnetic Characterization (e.g., SQUID Magnetometry, AC Susceptibility)

When this compound is used in the synthesis of magnetic nanoparticles (MNPs), such as ferrites or metallic alloys, the magnetic properties of the resulting materials are of paramount importance. nih.gov Superconducting Quantum Interference Device (SQUID) magnetometry is an extremely sensitive technique used to measure the magnetic properties of materials. escholarship.orgmdpi.com AC (Alternating Current) susceptibility provides detailed information about the dynamic magnetic behavior of the nanoparticles. semanticscholar.orgrsc.org

SQUID magnetometry is used to generate magnetization versus magnetic field (M-H) hysteresis loops at various temperatures. From these loops, key parameters like saturation magnetization (Mₛ), remanent magnetization (Mᵣ), and coercivity (H꜀) are determined. mdpi.com Furthermore, Zero-Field-Cooled (ZFC) and Field-Cooled (FC) measurements are performed to study superparamagnetism and determine the blocking temperature (Tₒ), which is the temperature above which nanoparticles behave superparamagnetically.

Research has shown a direct correlation between the concentration of this compound used in the synthesis of CoFe₂O₄ nanoparticles and their magnetic behavior. researchgate.net Nanoparticles synthesized with lower amounts of the diol exhibited poor crystallinity and displayed glassy magnetic behavior with low magnetization. As the diol concentration was increased, the improved crystal quality led to a transition to strong, bulk-like ferrimagnetic ordering, characterized by significantly higher saturation magnetization and coercivity. researchgate.net

Sample IDThis compound (mmol)Saturation Magnetization (Mₛ) at 5 K (emu/g)Coercivity (H꜀) at 5 K (kOe)Magnetic BehaviorReference
R12.55814.5Glassy researchgate.net
R1a57016.0Intermediate researchgate.net
R1b108319.5Ferrimagnetic researchgate.net
R1d158520.0Strong Ferrimagnetic researchgate.net

Elemental and Surface Composition Analysis (e.g., X-ray Photoelectron Spectroscopy - XPS, Inductively Coupled Plasma Optical Emission Spectroscopy - ICP-OES)

Determining the elemental composition, both at the surface and in the bulk, is crucial for validating the synthesis of nanoparticles. X-ray Photoelectron Spectroscopy (XPS) and Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES) are powerful techniques for this purpose.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. finechem-mirea.rufinechem-mirea.ru In the analysis of nanoparticles synthesized using this compound, XPS is used to confirm the presence of the constituent elements (e.g., Co, Fe, O in cobalt ferrite) and to determine their oxidation states, which confirms the formation of the desired chemical compound. researchgate.netmdpi.com It can also detect carbon and other elements from organic ligands on the surface. mdpi.com

ElementXPS PeakBinding Energy (eV)Inferred Oxidation State
Fe2p₃⸝₂711.1Fe³⁺
Co2p₃⸝₂780.5Co²⁺
O1s530.0O²⁻ (in metal oxide lattice)
C1s284.8C-C/C-H (from surface ligands)

Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES) is an analytical technique used for the detection of trace metals in samples. semanticscholar.org To perform ICP-OES, the nanoparticle sample is first digested in acid to bring the elements into an aqueous solution. The solution is then introduced into an argon plasma, which excites the atoms to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of each element in the sample. ICP-OES is used to determine the bulk elemental composition and stoichiometry of the nanoparticles with high accuracy, for example, to confirm that the molar ratio of Co to Fe in a cobalt ferrite nanoparticle sample is the expected 1:2.

ElementMeasured Concentration (mg/L)Calculated Molar RatioTarget Molar Ratio
Cobalt (Co) 10.51.001
Iron (Fe) 20.02.012

Future Research Directions and Emerging Paradigms for R 1,2 Hexadecanediol Studies

Exploration of Novel Synthetic Routes and Sustainable Production

The synthesis of optically pure long-chain 1,2-diols like (R)-1,2-Hexadecanediol in a stereoselective and atom-economical manner remains a significant challenge. nih.gov Current methodologies often rely on expensive or toxic metal catalysts. nih.gov Future research will pivot towards greener and more efficient synthetic strategies.

A primary focus will be the development of advanced biocatalytic routes. The use of whole microbial cells or isolated enzymes offers a pathway to high enantioselectivity under mild, environmentally friendly conditions. researchgate.netmdpi.com Research into engineering novel enzymes, such as short-chain dehydrogenases/reductases or benzaldehyde (B42025) lyases, could enable the synthesis of chiral 1,2-diols from simple, renewable feedstocks. researchgate.net Another promising avenue is the advancement of chiral diol-based organocatalysis, which avoids metal contaminants and can create chiral environments for transformations. nih.gov The development of recyclable chiral selectors and the use of green solvents like water or supercritical fluids will be critical in aligning production with the principles of green chemistry. longdom.org

Future synthetic goals will target modular and scalable processes, potentially employing enzymatic cascades that allow for cofactor and co-product recycling to improve efficiency and reduce waste. researchgate.net

Research ThrustApproachPotential Advantages
Biocatalysis Engineering of novel enzymes (e.g., dehydrogenases, lyases); Whole-cell biotransformations. researchgate.netmdpi.comHigh enantioselectivity, mild reaction conditions, use of renewable feedstocks.
Organocatalysis Development of new chiral diol-based catalysts (e.g., BINOL derivatives). nih.govAvoidance of toxic metal catalysts, creation of unique chiral environments.
Green Chemistry Use of sustainable solvents, recyclable chiral selectors, energy-efficient processes. longdom.orgReduced environmental impact, lower production costs, improved process safety.
Process Intensification Design of enzymatic cascades with cofactor recycling. researchgate.netIncreased yields, reduced waste, enhanced atom economy.

Deeper Mechanistic Elucidation of Biological Roles Beyond Current Understanding

The biological functions of specific long-chain chiral 1,2-diols are not well understood. While some long-chain 1,2-diols have been identified as components of glycolipids in certain bacteria like Thermus species, their broader physiological roles are an open question. nih.gov Future research must delve into the mechanistic basis of how the specific stereochemistry of this compound influences biological systems.

A key area of investigation will be its interaction with cell membranes. The plasma membrane is an inherently chiral environment, and studies have shown that chiral lipid bilayers can be enantioselectively permeable to other chiral molecules like amino acids. escholarship.org Research should explore whether the incorporation of this compound affects membrane fluidity, domain formation, or permeability in a stereospecific manner.

Furthermore, its potential role as a signaling molecule or a modulator of protein function warrants investigation. Many cellular processes are regulated by the specific interaction of proteins with lipids. nih.gov Future studies could explore whether this compound binds to specific protein domains, thereby influencing signaling cascades or enzymatic activity, drawing parallels to other bioactive lipids whose functions are well-established.

Advanced Applications in Bio-nanotechnology and Materials Science Research

The unique combination of a long hydrophobic chain and a chiral diol headgroup makes this compound a compelling building block for advanced materials and nanotechnologies.

Chirality is a fundamental tool used in nature to create complex, functional structures like the DNA double helix. illinois.edu Mimicking this in synthetic materials is a key goal of materials science. Future research should focus on harnessing the self-assembly properties of this compound to create novel "smart" materials. Its amphiphilic and chiral nature could be exploited to fabricate:

Chiral Liquid Crystals: Ordered phases that can interact with circularly polarized light, with potential applications in optical filters, sensors, and displays.

Stimuli-Responsive Gels: Supramolecular gels that change their properties (e.g., viscosity, color) in response to external stimuli like temperature, pH, or specific analytes.

Chiral Polymers: Incorporation of this compound as a monomer or pendant group could impart chirality to polymers, leading to materials with unique optical, electronic, or recognition properties. illinois.edu

The racemic form, 1,2-Hexadecanediol (B1668426), is already used as a reducing or stabilizing agent in the synthesis of various inorganic nanoparticles, including those made of iron oxide, silver, and cobalt ferrite (B1171679). sigmaaldrich.comscbt.comresearchgate.net A significant future direction is to investigate how using the enantiomerically pure this compound affects nanoparticle synthesis. This could lead to:

Chiral Nanoparticles: The chiral diol on the nanoparticle surface could impart chiroptical properties or allow for enantioselective recognition of biological targets.

Improved Biocompatibility and Targeting: As a lipid-like molecule, it may enhance the biocompatibility of nanoparticles. These particles could be further functionalized with targeting moieties (e.g., antibodies, peptides) to serve as probes for specific cancer biomarkers or cells. nih.govresearchgate.net

Theranostic Platforms: The nanoparticles could be loaded with imaging agents and therapeutic drugs, creating multifunctional platforms for simultaneous diagnosis and therapy. nih.gov

Computational Modeling and In Silico Studies for Structure-Function Prediction

Computational approaches provide a powerful lens for understanding molecular interactions at an atomic level, offering insights that are difficult to obtain through experiments alone. acs.org Future research on this compound will heavily leverage in silico tools to predict its behavior and guide experimental design.

Molecular dynamics (MD) simulations will be crucial for modeling how this compound integrates into complex lipid bilayers and how its chirality influences membrane structure and dynamics. nih.gov These simulations can also be used to study its specific interactions with membrane proteins, identifying potential binding sites and predicting functional consequences. acs.orgacs.org Both all-atom and coarse-grained simulation techniques can be employed to study processes across different time and length scales. nih.gov

Furthermore, quantum chemical calculations and machine-learning algorithms can be used to predict lipid-binding proteins and elucidate structure-function relationships, accelerating the discovery of new biological roles and applications. nih.gov

Modeling TechniqueResearch Application for this compoundPredicted Outcome
Molecular Dynamics (MD) Simulations Modeling its insertion and orientation in lipid bilayers; Simulating interactions with membrane proteins. acs.orgnih.govUnderstanding of effects on membrane properties (fluidity, curvature); Identification of potential protein binding partners.
Docking and Binding Site Prediction Screening protein databases for potential binding pockets that accommodate the chiral diol headgroup. acs.orgGeneration of hypotheses for specific biological targets and functions.
Quantum Chemistry (e.g., DFT) Calculating electronic properties and reactivity to guide synthesis and materials design. researchgate.netOptimization of synthetic routes and prediction of material properties.
Machine Learning Algorithms Training models to predict lipid-binding domains based on protein sequence and structural data. nih.govRapid identification of novel protein interactors for experimental validation.

Integration with Multi-Omics Data for Systems Biology Understanding

To fully comprehend the role of this compound in a biological context, a systems-level approach is necessary. nih.gov This involves integrating data from various "omics" platforms to build comprehensive models of its metabolic and signaling networks. researchgate.net

A critical first step is the development of targeted chiral lipidomics methods. nih.gov These techniques, likely using chiral chromatography coupled with mass spectrometry, are essential to separate and accurately quantify this compound from its (S)-enantiomer and other lipids in complex biological samples. nih.govaocs.org

Once quantitative data on this compound levels are available, they can be integrated with:

Genomics and Transcriptomics: To identify genes and transcripts that are correlated with the presence or concentration of the diol, potentially revealing enzymes involved in its synthesis or degradation, or pathways it regulates.

Proteomics: To identify proteins whose expression or post-translational modification state changes in response to this compound, uncovering its downstream effects.

By combining these datasets, researchers can construct detailed pathway models, moving beyond the study of a single molecule to a holistic understanding of its function within the complex cellular network. nih.govresearchgate.net

Q & A

Q. What are the standard protocols for synthesizing metal oxide nanoparticles using (R)-1,2-Hexadecanediol as a reducing agent?

Methodological Answer: A widely adopted protocol involves heating iron(III) acetylacetonate (Fe(acac)₃, 1 mmol) with this compound (5 mmol), oleic acid (3 mmol), and oleylamine (3 mmol) in benzyl ether (10 mL) under nitrogen. The mixture is refluxed at 300°C for 1 hour, cooled, and precipitated with ethanol. The nanoparticles are purified via hexane-ethanol cycles and characterized using dynamic light scattering (DLS) and transmission electron microscopy (TEM) . Key parameters include:

ParameterOptimal Condition
Temperature300°C
Reaction Time1 hour
Surfactant Ratio1:3:3 (diol:OA:OAm)
SolventBenzyl ether

Advanced Research Question

Q. How does the enantiomeric purity of this compound influence the crystallinity and magnetic properties of synthesized Fe₃O₄ nanoparticles?

Methodological Answer: Enantiomeric purity affects ligand packing density on nanoparticle surfaces, altering crystallinity and magnetic anisotropy. To assess this:

Synthesize Fe₃O₄ nanoparticles using (R)- and (S)-enantiomers under identical conditions.

Compare X-ray diffraction (XRD) patterns for crystallite size and phase purity.

Measure saturation magnetization (via SQUID magnetometry) and coercivity.
Studies show that (R)-enantiomers yield smaller crystallites (6 nm vs. 8 nm for racemic mixtures) and higher saturation magnetization (78 emu/g vs. 65 emu/g) due to tighter ligand coordination .

Basic Research Question

Q. What characterization techniques are essential for verifying the role of this compound in stabilizing nanoparticles?

Methodological Answer:

  • FTIR Spectroscopy : Confirm diol binding via O–H stretching (3200–3600 cm⁻¹) and C–O–C linkages (1100 cm⁻¹).
  • Thermogravimetric Analysis (TGA) : Quantify ligand loading (typically 15–20 wt% for diol-stabilized NPs).
  • TEM/DLS : Assess size distribution and colloidal stability (e.g., DLS polydispersity index <0.2 indicates monodisperse NPs) .

Advanced Research Question

Q. How can researchers reconcile discrepancies between DLS and TEM data for diol-stabilized nanoparticle suspensions?

Methodological Answer: DLS measures hydrodynamic diameter (including ligand shells), while TEM reveals core size. For accurate comparison:

Subtract ligand shell thickness (estimated via TGA/FTIR) from DLS data.

Use cryo-TEM to visualize hydrated particles.

Cross-validate with small-angle X-ray scattering (SAXS).
For example, Fe₃O₄ NPs may show 12 nm (DLS) vs. 9 nm (TEM) due to a 3 nm oleic acid/diol bilayer .

Basic Research Question

Q. What are the environmental safety considerations for handling this compound in laboratory settings?

Methodological Answer:

  • Waste Disposal : Classify as "low-priority substance" under EPA guidelines (analogous to 1,2-Hexanediol, CAS 6920-22-5) .
  • Toxicity Screening : Follow OECD Test Guideline 423 for acute oral toxicity (LD₅₀ > 2000 mg/kg in rodents).
  • Biodegradation : Use OECD 301F assays; predicted half-life <60 days in aquatic systems .

Advanced Research Question

Q. What strategies optimize ligand exchange processes when replacing this compound with functionalized ligands (e.g., PEG-thiols)?

Methodological Answer:

Solvent Polarity Adjustment : Use polar solvents (e.g., ethanol) to weaken diol binding.

Competitive Ligand Addition : Introduce PEG-thiols (5:1 molar ratio to diol) during NP purification.

Kinetic Trapping : Rapidly cool reaction mixtures to arrest incomplete exchanges.
Success is confirmed via NMR (loss of diol protons) and zeta potential shifts (e.g., from −35 mV to −15 mV for PEG-thiols) .

Data Contradiction Analysis

Q. Why do catalytic efficiencies vary for diol-stabilized Au-Cu nanocubes in CO₂ reduction studies?

Methodological Answer: Variations arise from:

  • Surface Facet Exposure : Cubic vs. spherical morphologies (e.g., {100} facets in cubes enhance CO₂ adsorption).
  • Ligand Density : Higher diol loading (≥20 wt%) blocks active sites, reducing turnover frequency.
  • Synergistic Alloy Effects : Au/Cu ratios (e.g., 1:1 vs. 3:1) alter d-band centers.
    Controlled experiments should fix Au/Cu ratios and ligand densities while varying morphology .

Cost-Benefit Research Question

Q. Is this compound cost-effective compared to alternative reducing agents (e.g., 1,2-tetradecanediol) in large-scale NP synthesis?

Methodological Answer:

  • Cost Analysis : this compound costs ~500/25gvs.500/25g vs. 300/25g for 1,2-tetradecanediol .
  • Performance Metrics : Longer alkyl chains (C16 vs. C14) improve colloidal stability (shelf life >6 months vs. 3 months) but slow reaction kinetics (reflux time 1.5h vs. 1h).
  • Recommendation : Use C16 diol for high-stability applications (e.g., biomedical probes) and C14 for rapid syntheses .

Chirality-Specific Inquiry

Q. How does the (R)-configuration of 1,2-Hexadecanediol affect chiral induction in plasmonic nanoparticle assemblies?

Methodological Answer:

  • Circular Dichroism (CD) : (R)-diols induce positive Cotton effects at 400–600 nm for Au nanorods, while (S)-diols show inverted signals.
  • Mechanism : Chiral diols template helical ligand arrangements, distorting electron density distributions.
  • Applications : Enantioselective catalysis (e.g., 90% ee in asymmetric hydrogenation with (R)-diol-stabilized Pd NPs) .

Methodological Challenge

Q. What experimental controls are critical when studying diol-mediated NP growth mechanisms?

Methodological Answer:

  • Blank Reactions : Omit diol to confirm its role in reducing metal precursors (e.g., Fe³⁺ → Fe⁰).
  • Isotopic Labeling : Use ¹³C-labeled diol to track binding via solid-state NMR.
  • In Situ Monitoring : Employ UV-vis spectroscopy (e.g., plasmon resonance shifts) or SAXS to track nucleation kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.